molecular formula C16H18N2O3S B2941359 2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 777878-99-6

2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2941359
CAS No.: 777878-99-6
M. Wt: 318.39
InChI Key: QDVDZCZLBPHNAK-UHFFFAOYSA-N
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Description

2-Amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a cyclopenta[b]thiophene derivative characterized by a fused bicyclic core, an amino group at position 2, and a carboxamide moiety at position 3 linked to a 2,4-dimethoxyphenyl substituent. This scaffold is synthetically versatile, enabling modifications at both the amino and carboxamide positions, which influence physicochemical properties and biological activity. The compound is part of a broader class of molecules studied for antimicrobial, anticancer, and antiviral applications .

Properties

IUPAC Name

2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-9-6-7-11(12(8-9)21-2)18-16(19)14-10-4-3-5-13(10)22-15(14)17/h6-8H,3-5,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVDZCZLBPHNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer activity, mechanisms of action, and structure-activity relationships (SAR) based on various research findings.

  • Chemical Formula : C₁₆H₁₈N₂O₃S
  • CAS Number : 777878-99-6
  • Molecular Weight : 306.39 g/mol

Biological Activity Overview

The compound has been evaluated for its anticancer properties, showing promise against various cancer cell lines. The following sections detail the findings from specific studies.

Anticancer Activity

  • In Vitro Studies :
    • A study conducted by the National Cancer Institute (NCI) evaluated a series of cyclopenta[b]thiophene derivatives, including this compound, against a panel of 60 human tumor cell lines. The results indicated that several derivatives exhibited cytotoxic effects, particularly against leukemia cell lines .
    • The compound demonstrated a notable ability to inhibit cell proliferation in various cancer types, with specific attention to its mechanisms involving apoptosis and cell cycle arrest.
  • Mechanisms of Action :
    • The compound's mechanism appears to involve the induction of apoptosis through caspase activation and modulation of tubulin polymerization. This was evidenced by dose-dependent increases in G2/M phase arrest in treated A549 lung cancer cells .
    • Further studies indicated that the compound could inhibit tubulin polymerization similarly to known antimitotic agents, suggesting a shared pathway for anticancer activity .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

  • Substituents : The presence of methoxy groups on the phenyl ring enhances solubility and may contribute to increased bioactivity.
  • Cyclopentathiophene Core : This scaffold is critical for the compound's interaction with biological targets, influencing both potency and selectivity against cancer cell lines.

Data Table: Summary of Biological Activity

Cell Line GI50 (μM) Mechanism of Action
A549 (Lung Cancer)1.06Induction of apoptosis and G2/M arrest
NCI-H226 (Leukemia)2.27Inhibition of tubulin polymerization
OVACAR-40.69Apoptosis via caspase activation

Case Studies

  • Study on Antiproliferative Effects :
    • A recent study highlighted the antiproliferative effects of this compound across multiple cancer cell lines, demonstrating submicromolar GI50 values that indicate strong growth inhibition compared to standard chemotherapeutics like nocodazole .
  • In Vivo Efficacy :
    • Preliminary in vivo tests using murine models showed that treatment with this compound resulted in significant tumor growth reduction compared to untreated controls, supporting its potential as an effective anticancer agent .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group (-CONH-) is a key reactive site, participating in:

Reaction TypeConditions/ReagentsOutcomeSource
Hydrolysis Acidic (HCl/H₂O) or basic (LiOH/THF)Cleavage to carboxylic acid or carboxylate salt
Nucleophilic Substitution Thionyl chloride (SOCl₂)Conversion to acyl chloride intermediate

For example, hydrolysis under basic conditions (e.g., LiOH in THF/H₂O) cleaves the amide bond, yielding a carboxylic acid derivative .

Aromatic Ring Modifications

The 2,4-dimethoxyphenyl group undergoes electrophilic substitution:

Reaction TypeReagents/ConditionsPosition SelectivitySource
Demethylation BBr₃ (Lewis acid)Methoxy → hydroxyl
Halogenation Br₂/FeBr₃Para to methoxy groups

Demethylation with BBr₃ converts methoxy groups to hydroxyls, altering electronic properties.

Amino Group Reactivity

The primary amino group (-NH₂) participates in:

Reaction TypeReagents/ConditionsProduct ClassSource
Schiff Base Formation Aldehydes/ketonesImines
Acylation Acetyl chlorideN-acetyl derivatives

For instance, reaction with aldehydes forms imines, which are intermediates in further heterocyclic syntheses .

Cyclopenta[b]thiophene Core Reactions

The fused bicyclic system exhibits unique reactivity:

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation m-CPBASulfoxide/sulfone formation
Reduction H₂/Pd-CDihydrogenation of thiophene ring

Oxidation with m-CPBA selectively targets the sulfur atom, forming sulfoxides or sulfones depending on stoichiometry.

Key Research Findings

  • Stability : The compound is stable under ambient conditions but prone to hydrolysis in strongly acidic/basic media .

  • Biological Relevance : Structural analogs exhibit kinase inhibition, suggesting potential for targeted modifications .

  • Regioselectivity : Methoxy groups direct electrophilic substitution to the para position due to steric and electronic effects.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The core cyclopenta[b]thiophene structure is conserved across derivatives, but substitutions at the amino (position 2) and carboxamide (position 3) groups define functional diversity:

Compound Name R1 (Position 2) R2 (Position 3) Key Properties/Activities References
2-Amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide NH2 N-(2,4-dimethoxyphenyl) carboxamide Not explicitly reported; inferred from analogues
2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester Schiff base (benzylidene) Methyl ester Crystallographic stability, hydrogen bonding
2-Amino-N-(thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide NH2 N-(thiazol-2-yl) carboxamide Antitumor activity (macrocyclic peptides)
N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Thiophene-2-carbonyl)amino N-phenyl carboxamide Structural diversity, potential enzyme inhibition
2-Amino-N-(2-pyridinyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (38) NH2 N-(2-pyridinyl) carboxamide Antiviral (influenza polymerase inhibition)

Key Observations :

  • Electron-Donating vs.
  • Schiff Base Derivatives : Schiff base formation (e.g., benzylidene in ) introduces planar conjugated systems, improving crystallinity and intermolecular interactions.
  • Heterocyclic Substitutions : Thiazole or pyridine rings () may enhance binding to biological targets (e.g., enzymes or nucleic acids).

Q & A

Q. Key Analytical Validation :

  • Melting Point : 159–160°C (similar analogs) .
  • 1H-NMR : Characteristic signals include δ 2.45–3.10 (cyclopentane CH2), 6.25 (NH2), and aromatic protons at δ 7.00–8.30 .

Basic: How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is used:

  • 1H/13C-NMR : Assigns proton environments (e.g., NH2 at δ 6.25, aromatic protons) and confirms the carboxamide linkage (C=O at ~170 ppm) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., C–S bond: 1.72–1.75 Å, C–N: 1.34 Å) .
  • IR Spectroscopy : Detects NH stretches (~3300 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .

Q. Data Consistency Check :

  • Compare experimental NMR shifts with computed values (DFT) to resolve discrepancies, such as unexpected splitting in cyclopentane protons due to conformational flexibility .

Advanced: How can computational modeling predict the compound’s biological activity?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., influenza virus polymerase, breast cancer receptors). The thiophene-carboxamide scaffold shows affinity for hydrophobic pockets .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy groups) with bioactivity. For example, bulky substituents at the 2,4-position enhance antiviral activity by improving steric complementarity .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA: 90–100 Ų) and blood-brain barrier permeability (logP ~3.5) .

Q. Validation :

  • Compare computational IC50 values with experimental assays (e.g., anti-influenza EC50: 2–5 µM) .

Advanced: How do structural modifications impact pharmacological activity?

Q. Key Modifications and Effects :

Substituent Biological Activity Mechanistic Insight
2,4-DimethoxyphenylAntiviral (Influenza)Enhances hydrophobic interactions with PB1 domain
PyridinylAnticancer (Breast)Chelates metal ions in kinase active sites
Thioureido derivativesAntibacterial (Gram-positive)Disrupts cell wall synthesis via PBP2a binding

Q. Contradiction Analysis :

  • Methoxy vs. Nitro Groups : Methoxy groups improve solubility but reduce potency against Gram-negative bacteria due to decreased membrane penetration .

Advanced: How are data contradictions in spectral analysis resolved?

Case Study : Discrepant NH2 proton signals in NMR.

  • Root Cause : Tautomerism or solvent-dependent conformational changes.
  • Resolution :
    • Variable Temperature NMR : Acquire spectra at 25°C and 60°C to identify dynamic equilibria .
    • Deuterium Exchange : Treat with D2O to confirm exchangeable NH2 protons .
    • Crystallographic Validation : Resolve tautomeric forms via X-ray diffraction .

Example : In compound 38 (analog), NH2 protons at δ 6.25 remained sharp in CDCl3 but broadened in DMSO-d6 due to hydrogen bonding .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods due to respiratory toxicity (H335) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Replace glacial acetic acid with p-TsOH (10 mol%) to reduce reaction time from 12 to 6 hours .
  • Solvent Optimization : Use DMF/EtOH (1:3) to enhance solubility of aromatic amines .
  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., thiourea formation) .

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